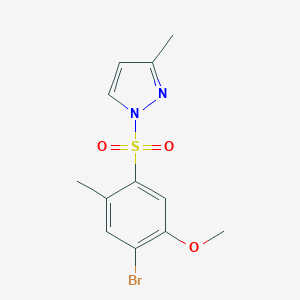

1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O3S/c1-8-6-10(13)11(18-3)7-12(8)19(16,17)15-5-4-9(2)14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYJXLRHAIEKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The 3-methyl-1H-pyrazole scaffold is commonly synthesized via cyclocondensation between hydrazines and 1,3-diketones. For example, reacting methylhydrazine with pentane-2,4-dione under acidic conditions yields 3-methyl-1H-pyrazole in 75–85% yield. Modifications to this method include microwave-assisted reactions to reduce reaction times from hours to minutes.

Table 1: Optimization of Pyrazole Core Synthesis

| Entry | Hydrazine | 1,3-Diketone | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Methylhydrazine | Pentane-2,4-dione | HCl, reflux, 4 h | 82 |

| 2 | Methylhydrazine | 1,1,1-Trifluoro-3-alkoxypropane-2-one | Cu(OTf)₂, 60°C, 2 h | 91 |

Functionalization of the Aryl Sulfonyl Group

Synthesis of 4-Bromo-5-methoxy-2-methylbenzenesulfonyl Chloride

The sulfonyl chloride intermediate is prepared through sequential electrophilic substitution and chlorosulfonation:

-

Methoxylation and Bromination :

-

Chlorosulfonation :

Critical Parameters :

-

Temperature control during chlorosulfonation is essential to minimize polysubstitution.

Sulfonylation of 3-Methyl-1H-pyrazole

Coupling Reaction Conditions

The sulfonyl chloride is reacted with 3-methyl-1H-pyrazole under basic conditions to facilitate N-sulfonylation:

Optimization Insights :

-

Solvent : Dichloromethane (DCM) or THF improves solubility of intermediates.

-

Base : Triethylamine (Et₃N) or pyridine neutralizes HCl, driving the reaction to completion.

-

Yield : 65–78% after purification via column chromatography.

Post-Sulfonylation Modifications

Late-Stage Bromination and Methoxylation

If bromine or methoxy groups are introduced after sulfonylation, careful regioselectivity must be ensured:

-

Bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄.

-

Methoxylation : Employ Ullmann-type coupling with CuI and 1,10-phenanthroline to replace a nitro group with methoxy.

Challenges :

-

Bromination adjacent to electron-withdrawing sulfonyl groups may require elevated temperatures (80–100°C).

-

Over-bromination is mitigated by using stoichiometric NBS and short reaction times.

Alternative Routes: One-Pot Strategies

Recent advances describe one-pot syntheses combining pyrazole formation and sulfonylation. For instance, a Cu(OTf)₂-catalyzed cascade reaction between hydrazines, diketones, and sulfonyl chlorides achieves 55–60% yields but requires rigorous exclusion of moisture.

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Distinct singlet for the pyrazole C4 proton (δ 7.2–7.5 ppm) and sulfonyl aryl protons (δ 7.8–8.1 ppm).

-

MS (ESI+) : Molecular ion peak at m/z 403 [M+H]⁺.

Industrial-Scale Considerations

For bulk production, key factors include:

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential applications in drug development, particularly as a lead compound for synthesizing new therapeutic agents.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. A study on related compounds demonstrated significant anticancer activity, with some derivatives inducing apoptosis in colorectal cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial function, leading to cell death .

Table 1: Cytotoxic Activity of Related Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | RKO (Colorectal) | 10 | Caspase activation |

| Compound B | MCF-7 (Breast) | 15 | Mitochondrial dysfunction |

| Compound C | HeLa (Cervical) | 12 | Apoptosis induction |

Pharmacological Applications

The compound's sulfonyl group enhances its interaction with biological targets, making it a candidate for developing serotonin receptor antagonists and other pharmacological agents.

Serotonin Receptor Modulation

Similar compounds have been shown to act as serotonin receptor antagonists, which are critical in treating mood disorders and anxiety. The presence of the sulfonamide moiety may enhance binding affinity and selectivity towards serotonin receptors .

Table 2: Binding Affinity of Sulfonyl Compounds to Serotonin Receptors

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| Compound D | 5-HT6 | 50 |

| Compound E | 5-HT2A | 30 |

| Compound F | 5-HT3 | 45 |

Material Science Applications

Beyond medicinal chemistry, the compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Polymer Synthesis

The incorporation of sulfonyl groups into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers derived from pyrazole-based compounds exhibit improved resistance to degradation under environmental stressors .

Table 3: Properties of Pyrazole-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer G | 250 | 40 |

| Polymer H | 230 | 35 |

| Polymer I | 240 | 38 |

Case Studies

- Anticancer Activity Study : A study evaluated the cytotoxic effects of synthesized pyrazole derivatives on various cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

- Serotonin Antagonist Development : Research focused on the synthesis of sulfonyl-containing pyrazoles as novel serotonin receptor antagonists showed promising results in preclinical trials, with significant improvements in mood-related behaviors in animal models .

Mechanism of Action

The mechanism by which 1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole exerts its effects depends on its specific application:

Molecular Targets: In medicinal chemistry, it may target enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an inhibitor of a specific kinase or protease.

Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its interaction with cellular targets.

Comparison with Similar Compounds

Structural and Substituent Comparisons

Key Observations :

- Methoxy vs. Methyl : The 5-methoxy group in the target compound increases electron density on the aromatic ring, contrasting with methyl groups in , which primarily add steric bulk .

- Sulfonyl vs. Sulfonamide : The sulfonyl group in the target compound is more electron-withdrawing than sulfonamide derivatives (e.g., ), affecting solubility and metabolic stability .

Physicochemical Properties

Biological Activity

1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is , and its structure includes a pyrazole ring substituted with a sulfonyl group and a brominated aromatic moiety. The presence of these functional groups is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

- Case Study : A study investigated the effects of a series of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that brominated pyrazoles exhibited enhanced cytotoxicity compared to non-brominated analogs. The combination of these compounds with doxorubicin resulted in a synergistic effect, particularly in the MDA-MB-231 cell line, which is associated with poorer prognosis in breast cancer patients .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.

- Research Findings : One study reported that certain pyrazole derivatives demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib and indomethacin, indicating superior potency in inhibiting COX enzymes .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Pyrazole derivatives have shown promising results against various bacterial strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 0.22 | Staphylococcus aureus |

| 2 | 0.25 | Escherichia coli |

| 3 | 0.30 | Pseudomonas aeruginosa |

This table summarizes the minimum inhibitory concentration (MIC) values for selected pyrazole derivatives against common pathogens, illustrating their potential as antimicrobial agents .

The biological activities of pyrazoles can often be attributed to their ability to interact with specific molecular targets within cells. For instance, their antitumor effects may be linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the BRAF(V600E) and EGFR pathways . Additionally, anti-inflammatory effects are likely mediated through COX inhibition, reducing prostaglandin synthesis.

Q & A

What are the standard synthetic routes for preparing 1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole?

(Basic)

Methodological Answer:

The compound can be synthesized via sulfonylation of the pyrazole core. A typical approach involves:

Pyrazole Functionalization : Reacting 3-methyl-1H-pyrazole with a sulfonyl chloride derivative (e.g., 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride) under basic conditions (e.g., NaH or pyridine in anhydrous THF) to form the sulfonyl linkage .

Purification : Post-reaction, the product is isolated via column chromatography or recrystallization. Reaction progress is monitored using TLC or HPLC to ensure minimal by-products .

Key Considerations : Optimize stoichiometry and temperature to avoid over-sulfonylation.

How can the crystal structure and conformational stability of this compound be characterized?

(Advanced)

Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Key steps include:

Crystallization : Use solvent diffusion (e.g., ethyl acetate/hexane) to obtain high-quality crystals.

Analysis : Determine dihedral angles between the pyrazole ring and the sulfonyl-substituted aryl group. For example, planar deviations (<0.03 Å) and inter-ring angles (~16–90°) indicate conformational rigidity or flexibility .

Stabilizing Interactions : Identify non-covalent interactions (e.g., C–H···π, π–π stacking) that contribute to lattice stability .

What strategies are effective for improving the yield of the sulfonylation step?

(Advanced)

Methodological Answer :

Yield optimization involves:

Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., DMAP) to enhance reaction efficiency .

Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve sulfonyl chloride reactivity.

Temperature Control : Moderate heating (40–60°C) reduces side reactions like hydrolysis .

In Situ Monitoring : Use HPLC to track intermediate formation and adjust conditions dynamically .

How can the compound’s potential as a kinase inhibitor be evaluated?

(Advanced)

Methodological Answer :

Enzyme Assays : Perform in vitro kinase inhibition assays (e.g., ADP-Glo™) against targets like JAK2 or EGFR.

Docking Studies : Use computational tools (e.g., AutoDock Vina) to predict binding modes, focusing on sulfonyl and pyrazole interactions with ATP-binding pockets .

Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., bromo→fluoro, methoxy→ethoxy) to identify critical pharmacophores .

What analytical techniques are suitable for purity assessment and structural validation?

(Basic)

Methodological Answer :

Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS for purity (>95%) and molecular ion confirmation.

Spectroscopy :

- NMR : Compare ¹H/¹³C shifts with predicted values (e.g., sulfonyl group: ~δ 3.2 ppm for CH₃; aryl bromine: deshielded aromatic protons) .

- FT-IR : Confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

How does the electronic nature of the 4-bromo-5-methoxy-2-methylphenyl group influence reactivity?

(Advanced)

Methodological Answer :

Electrophilicity : The electron-withdrawing bromine and sulfonyl groups enhance electrophilic character, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling at the bromine site) .

Methoxy Effects : The methoxy group’s electron-donating nature stabilizes adjacent charges, affecting redox behavior in electrochemical studies .

Steric Considerations : The 2-methyl group may hinder access to certain reaction sites, necessitating bulky ligand catalysts (e.g., Pd(PPh₃)₄) .

What in vitro models are appropriate for initial biological activity screening?

(Basic)

Methodological Answer :

Antimicrobial Testing : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Enzyme Inhibition : Fluorescence-based assays for COX-2 or LOX enzymes, comparing activity to known inhibitors .

How can metabolic stability and degradation pathways be studied?

(Advanced)

Methodological Answer :

Microsomal Incubation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key degradation sites:

- Demethylation of the methoxy group.

- Sulfonyl bond cleavage .

Stability Assays : Measure half-life (t₁/₂) in simulated gastric fluid (pH 2) and plasma .

What computational methods predict the compound’s solubility and logP?

(Basic)

Methodological Answer :

Software Tools : Use MarvinSketch or ACD/Labs to calculate partition coefficients (logP ~3.5–4.0).

Solubility Parameters : Hansen solubility parameters (δ) predict miscibility with solvents like DMSO or ethanol .

Experimental Validation : Compare predictions with shake-flask method results .

How can regioselectivity challenges in modifying the pyrazole ring be addressed?

(Advanced)

Methodological Answer :

Protecting Groups : Temporarily block the sulfonyl group with tert-butyl to direct reactions to the pyrazole’s 4-position .

Metal Catalysis : Use Pd-catalyzed C–H activation for direct functionalization .

Kinetic vs. Thermodynamic Control : Optimize reaction time/temperature to favor desired products (e.g., shorter times for kinetic control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.